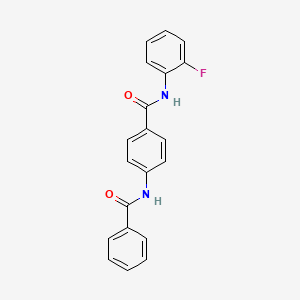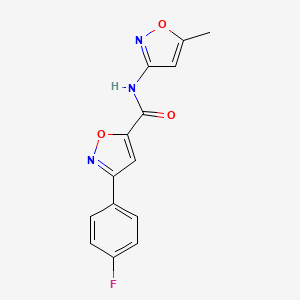![molecular formula C20H21FN4O B4746318 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea](/img/structure/B4746318.png)
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea
説明
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea, also known as DMFU, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. DMFU belongs to the class of pyrazole-based compounds, which have been widely studied for their diverse biological activities.
作用機序
The exact mechanism of action of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and regulation. Additionally, this compound has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of many chronic diseases. This compound has also been found to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. This compound is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, there are some limitations to using this compound in lab experiments. It has low water solubility, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for the study of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of the mechanisms underlying the anti-inflammatory and anti-cancer effects of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to identify potential drug interactions and side effects. Finally, the potential use of this compound in the treatment of neurodegenerative diseases and other conditions should be explored in more detail.
Conclusion
In conclusion, this compound is a pyrazole-based compound with a range of potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties, and has shown promise in the treatment of neurodegenerative diseases. While there are still many unanswered questions about the safety and efficacy of this compound, its diverse biological activities make it an interesting compound for scientific research.
科学的研究の応用
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea has been found to exhibit a range of biological activities that make it a promising candidate for therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to have antimicrobial activity against a variety of pathogens, including bacteria and fungi.
特性
IUPAC Name |
1-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-13-6-4-5-7-16(13)12-25-15(3)19(14(2)24-25)23-20(26)22-18-10-8-17(21)9-11-18/h4-11H,12H2,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJWHIHGVSYYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)NC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B4746242.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B4746258.png)
![1-(2-chlorobenzyl)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4746265.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4746279.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4746285.png)
![methyl 5-benzyl-2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4746299.png)

![3,6-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4746312.png)
![1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B4746330.png)
![4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoic acid](/img/structure/B4746333.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylquinoline](/img/structure/B4746339.png)
![7-(3,5-difluorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4746340.png)


